Phentolamine mesylate

Description

Properties

IUPAC Name |

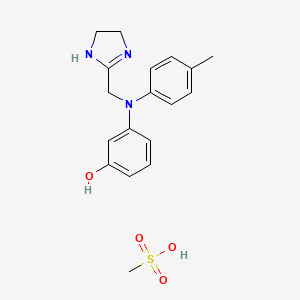

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIYDFVHFQEFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-60-2 (Parent) | |

| Record name | Phentolamine mesilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60215315 | |

| Record name | Phentolamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65-28-1 | |

| Record name | Phentolamine methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine mesilate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7543E5K9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phentolamine Mesylate: An In-depth Technical Guide on its Mechanism of Action at Alpha-1 and Alpha-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine mesylate is a potent, non-selective alpha-adrenergic antagonist that competitively inhibits both alpha-1 and alpha-2 adrenergic receptors. This dual antagonism underlies its clinical utility in the management of hypertensive crises, particularly those associated with pheochromocytoma, and in the reversal of local anesthesia. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, with a specific focus on its differential effects on alpha-1 and alpha-2 receptor signaling pathways. We present a compilation of quantitative binding data, detailed experimental protocols for assessing receptor antagonism, and visual representations of the pertinent signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Phentolamine is an imidazoline derivative that functions as a reversible, competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors.[1] Its primary pharmacological effect is vasodilation, resulting from the blockade of alpha-1 receptors on vascular smooth muscle.[2] However, its interaction with presynaptic alpha-2 receptors, which are involved in a negative feedback loop for norepinephrine release, leads to a more complex physiological response, including the potential for reflex tachycardia. A thorough understanding of its interaction with both receptor subtypes is crucial for its safe and effective clinical application and for the development of novel, more selective adrenergic modulators.

Mechanism of Action: Alpha-1 vs. Alpha-2 Receptor Antagonism

Phentolamine's therapeutic and adverse effects are a direct consequence of its blockade of both postsynaptic alpha-1 and presynaptic alpha-2 adrenergic receptors.

Alpha-1 Adrenergic Receptor Antagonism

Postsynaptic alpha-1 adrenergic receptors are primarily coupled to the Gq family of G-proteins. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of calcium-dependent protein kinases and subsequent smooth muscle contraction, resulting in vasoconstriction.

Phentolamine competitively binds to these alpha-1 receptors, preventing the binding of norepinephrine and epinephrine and thereby inhibiting this signaling cascade. The resulting effect is a relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance, which lowers blood pressure.[2]

Alpha-2 Adrenergic Receptor Antagonism

Presynaptic alpha-2 adrenergic receptors are predominantly coupled to the Gi family of G-proteins. Activation of these receptors by norepinephrine released into the synaptic cleft initiates a negative feedback mechanism. The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP inhibits further release of norepinephrine from the presynaptic neuron.

By blocking these presynaptic alpha-2 autoreceptors, phentolamine disrupts this negative feedback loop. This leads to an increased release of norepinephrine into the synapse. The excess norepinephrine can then act on postsynaptic beta-1 adrenergic receptors in the heart, leading to an increase in heart rate (tachycardia) and contractility, which can be a significant side effect of non-selective alpha-blockade.

Quantitative Analysis of Receptor Binding

The affinity of phentolamine for alpha-1 and alpha-2 adrenergic receptor subtypes has been characterized in numerous studies, typically through radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. As a non-selective antagonist, phentolamine exhibits similar affinity for both alpha-1 and alpha-2 receptor subtypes.

| Receptor Subtype | Species | Ligand | Assay Type | pKi | Ki (nM) | Reference |

| Alpha-1A | Human | Phentolamine | Binding | 8.59 | 2.6 | J Med Chem (1995) 38: 3415-3444 |

| Alpha-1B | Human | Phentolamine | Binding | 8.22 | 6.0 | DrugMatrix in vitro pharmacology data |

| Alpha-1D | Rat | Phentolamine | Binding | 7.35 | 45 | J Med Chem (2003) 46: 265-283 |

| Alpha-2A | Human | Phentolamine | Binding | 8.65 | 2.25 | DrugMatrix in vitro pharmacology data |

| Alpha-2B | Human | Phentolamine | Binding | 7.25 | 55.9 | Bioorg Med Chem Lett (2005) 15: 4691-4695 |

| Alpha-2C | Human | Phentolamine | Binding | 8.4 | - | Mol Pharmacol (1992) 42: 1-5 |

Note: Data is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and the cited literature. Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Experimental Protocols

Key Experiment: Determination of Phentolamine's Affinity (Ki) for Alpha-1 and Alpha-2 Adrenergic Receptors via Radioligand Competition Binding Assay

This protocol describes a standard method to determine the binding affinity of phentolamine for alpha-1 and alpha-2 adrenergic receptors expressed in cultured cells or tissue homogenates.

4.1.1. Materials

-

Cell Culture: HEK293 or CHO cells stably expressing the human alpha-1A, alpha-1B, alpha-1D, alpha-2A, alpha-2B, or alpha-2C adrenergic receptor subtype.

-

Radioligand:

-

For alpha-1 receptors: [³H]-Prazosin (specific activity ~70-90 Ci/mmol)

-

For alpha-2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine (specific activity ~70-90 Ci/mmol)

-

-

Competitor: this compound

-

Non-specific binding control:

-

For alpha-1 receptors: 10 µM Prazosin

-

For alpha-2 receptors: 10 µM Yohimbine

-

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

-

Equipment:

-

Cell culture incubator

-

Centrifuge

-

Homogenizer (e.g., Dounce or Polytron)

-

96-well microplates

-

Filtration apparatus (e.g., Brandel or Millipore) with glass fiber filters (GF/B or GF/C)

-

Scintillation counter

-

Scintillation fluid

-

4.1.2. Membrane Preparation

-

Grow cells expressing the target receptor to confluency.

-

Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold binding buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Store membrane aliquots at -80°C until use.

4.1.3. Competition Binding Assay

-

Prepare serial dilutions of phentolamine in binding buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the non-specific binding control.

-

Competition: 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of each phentolamine dilution.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 3-5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

4.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the phentolamine concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of phentolamine that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Phentolamine Blockade.

Caption: Presynaptic Alpha-2 Adrenergic Receptor Signaling and Phentolamine Blockade.

Experimental Workflow

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

Conclusion

This compound's mechanism of action is characterized by its non-selective, competitive antagonism of both alpha-1 and alpha-2 adrenergic receptors. While its therapeutic effect of vasodilation is primarily mediated through alpha-1 blockade, its interaction with alpha-2 receptors leads to a complex physiological response that includes the potential for increased sympathetic outflow. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of phentolamine and to aid in the design of more selective and efficacious adrenergic modulators. The provided visualizations of signaling pathways and experimental workflows serve as a tool for a clearer understanding of these complex processes.

References

Phentolamine Mesylate Signaling in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine mesylate is a non-selective alpha-adrenergic antagonist that induces vasodilation by blocking the effects of endogenous catecholamines on vascular smooth muscle cells. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by phentolamine in this context. It details the canonical alpha-1 adrenergic receptor cascade and the downstream effectors, including the roles of intracellular calcium, protein kinase C (PKC), and the RhoA/Rho-kinase pathway. This document also presents quantitative data on the pharmacological effects of phentolamine and provides detailed experimental protocols for key assays used to investigate its mechanism of action.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and blood pressure. The sympathetic nervous system, through the release of norepinephrine and epinephrine, plays a pivotal role in regulating this tone by activating adrenergic receptors on vascular smooth muscle cells. This compound, a competitive antagonist of both α1 and α2-adrenergic receptors, effectively counteracts this vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Understanding the intricate signaling pathways that phentolamine modulates is crucial for its therapeutic application and for the development of novel cardiovascular drugs.

The Core Signaling Pathway of this compound in Vascular Smooth Muscle

Phentolamine's primary mechanism of action in vascular smooth muscle is the blockade of α1-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[3] The canonical signaling cascade initiated by α1-adrenergic receptor activation, and consequently inhibited by phentolamine, is as follows:

-

Receptor Activation and G-Protein Coupling: Endogenous agonists like norepinephrine bind to the α1-adrenergic receptor, causing a conformational change that activates the associated Gq protein.

-

Phospholipase C Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C (PLC).[3]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][5]

-

Calcium-Calmodulin Activation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM).

-

Myosin Light Chain Kinase Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[6]

-

Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin II (MLC20), which enables the interaction between myosin and actin filaments, leading to smooth muscle contraction and vasoconstriction.[7][8][9]

Phentolamine, by competitively inhibiting the initial binding of norepinephrine to the α1-adrenergic receptor, effectively blocks this entire cascade, resulting in vasodilation.

References

- 1. Endothelial potentiation of relaxation response to phentolamine in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism and supersensitivity to phenylephrine-induced chronotropic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound relaxes penile corpus cavernosum tissue by adrenergic and non-adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the mechanism of action of phenylephrine in rat atrial heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha 1-adrenergic receptors in neuronal cultures from rat brain: increased expression in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-adrenergic receptor blockade by phentolamine increases the efficacy of vasodilators in penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Phentolamine Mesylate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of phentolamine mesylate, a non-selective alpha-adrenergic antagonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and quality control.

Introduction

This compound is a potent competitive antagonist of both α₁ and α₂-adrenergic receptors.[1][2] Its vasodilatory properties have led to its clinical use in the management of hypertensive emergencies, particularly those associated with pheochromocytoma.[3] Chemically, it is known as 3-[[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol monomethanesulfonate.[4] The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. This guide details the synthetic pathway and provides a thorough description of the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved in a three-step process:

-

Condensation: The initial step involves the N-alkylation of 3-hydroxy-4-methyldiphenylamine with 2-chloromethylimidazoline hydrochloride to form phentolamine hydrochloride.[5] Toluene is often employed as the solvent for this reaction.[6]

-

Alkalization: The resulting phentolamine hydrochloride is then treated with an inorganic base, such as sodium hydroxide or sodium carbonate, to yield the phentolamine free base.[6]

-

Salt Formation: Finally, the phentolamine free base is reacted with methanesulfonic acid to form the desired this compound salt.[4] This step is typically performed in a solvent such as ethanol or isopropanol.[6][7]

The overall synthesis workflow can be visualized as follows:

Caption: Synthetic pathway of this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques. A summary of key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₃N₃O₄S | [4] |

| Molecular Weight | 377.46 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 179-182 °C | [4][6] |

| Solubility | Water: 50 mg/mL, Ethanol: 26 mg/mL | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available in online databases. | [3] |

| (DMSO-d₆) | ||

| ¹³C NMR | Spectra available in online databases. | [3] |

| (DMSO-d₆) | ||

| FT-IR (ATR) | Characteristic peaks available in online databases. | [3] |

| Mass Spec (ESI) | m/z 282.1 (M+H)⁺ for phentolamine base | [8] |

Table 3: Chromatographic Data for this compound

| Technique | Conditions | Typical Result | Reference(s) |

| HPLC | Column: C18; Mobile Phase: Acetonitrile/Phosphate Buffer; Detection: UV | Purity >99% | [6] |

Detailed Experimental Protocols

Synthesis of this compound

Step 1: Condensation to form Phentolamine Hydrochloride [5]

-

To a reaction flask equipped with a reflux condenser and a Dean-Stark apparatus, add 3-hydroxy-4-methyldiphenylamine and toluene.

-

Add 2-chloromethylimidazoline hydrochloride to the mixture.

-

Reflux the mixture at approximately 110°C for 15 hours, continuously removing water using the Dean-Stark trap.

-

Cool the reaction mixture to 100°C and add purified water and ethyl acetate.

-

Heat and reflux for 10 minutes, then allow the layers to separate. The aqueous layer contains the phentolamine hydrochloride.

Step 2: Alkalization to form Phentolamine Free Base [6]

-

Dissolve the phentolamine hydrochloride from the previous step in purified water, heating to approximately 80°C.

-

Adjust the pH of the solution to 8 with an aqueous solution of sodium carbonate.

-

Add activated carbon and stir for 20 minutes for decolorization.

-

Filter the hot solution and cool the filtrate to 10°C.

-

Adjust the pH to 9.5 with an aqueous sodium hydroxide solution.

-

Maintain the temperature at 5°C for 4 hours to allow for precipitation and crystallization.

-

Filter the solid and wash with purified water until the washings are neutral.

-

Dry the solid to obtain phentolamine free base.

Step 3: Salt Formation to yield this compound [6][7]

-

Dissolve the phentolamine free base in anhydrous ethanol or isopropanol in a reaction flask.

-

Slowly add methanesulfonic acid dropwise while stirring, maintaining the temperature between 50-60°C, until the pH of the solution is between 5 and 6.

-

Cool the solution to 10-15°C and allow it to crystallize for 4 hours.

-

Filter the crude this compound and wash with ethyl acetate.

Purification: Recrystallization [6]

-

Dissolve the crude this compound in ethanol by warming.

-

Add activated carbon for decolorization and filter the hot solution.

-

Add ethyl acetate to the filtrate and cool to -10°C for 8 hours to induce crystallization.

-

Filter the purified this compound, wash with ethyl acetate, and dry.

Characterization Methods

High-Performance Liquid Chromatography (HPLC) A validated HPLC method is crucial for determining the purity of the synthesized this compound.[9][10][11][12][13]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly employed.

-

Detection: UV detection at an appropriate wavelength.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.[14][15]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.

-

Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule.[16][17][18]

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The spectrum should show characteristic absorption bands corresponding to the functional groups in this compound, such as O-H, N-H, C-H (aromatic and aliphatic), and C=N bonds.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.[8][19]

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule of the phentolamine free base [M+H]⁺ at m/z 282.1.

The general workflow for the characterization of synthesized this compound is as follows:

Caption: Analytical workflow for this compound.

Mechanism of Action and Signaling Pathway

Phentolamine is a non-selective antagonist of α₁ and α₂-adrenergic receptors.[1][2] Its pharmacological effects are a result of its ability to block the actions of endogenous catecholamines, such as norepinephrine and epinephrine, at these receptors.

α₁-Adrenergic Receptor Antagonism: α₁-adrenergic receptors are Gq-protein coupled receptors.[20] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20] IP₃ triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[21] By blocking α₁-receptors, phentolamine inhibits this pathway, resulting in vasodilation and a decrease in blood pressure.

α₂-Adrenergic Receptor Antagonism: α₂-adrenergic receptors are Gi-protein coupled receptors located on presynaptic nerve terminals.[1] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in the release of norepinephrine.[1] By antagonizing these presynaptic α₂-receptors, phentolamine blocks this negative feedback loop, which can lead to an increased release of norepinephrine.[2] This effect can contribute to side effects such as tachycardia.[2]

Caption: Phentolamine's mechanism of action at α-receptors.hentolamine's mechanism of action at α-receptors.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Phentolamine - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 5. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. wjpmr.com [wjpmr.com]

- 11. biology-journal.org [biology-journal.org]

- 12. jfda-online.com [jfda-online.com]

- 13. scielo.br [scielo.br]

- 14. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 15. compoundchem.com [compoundchem.com]

- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 17. spectroscopyeurope.com [spectroscopyeurope.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 21. Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock - PMC [pmc.ncbi.nlm.nih.gov]

Phentolamine Mesylate: A Technical Guide to Solubility in Physiological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of phentolamine mesylate in various aqueous and physiological buffer systems. This compound, a non-selective alpha-adrenergic antagonist, is utilized in a range of clinical applications where its solubility characteristics are critical for formulation, bioavailability, and therapeutic efficacy. This document summarizes available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visualization of the relevant alpha-adrenergic signaling pathway. The information herein is intended to support researchers, scientists, and drug development professionals in their work with this important pharmaceutical compound.

Introduction

This compound is a competitive antagonist of both α1- and α2-adrenergic receptors.[1][2] This antagonism leads to vasodilation and a subsequent reduction in peripheral resistance, making it a valuable agent in the management of hypertensive crises, particularly those associated with pheochromocytoma.[1][3] Understanding the solubility of this compound in physiological buffers is paramount for the development of stable and effective pharmaceutical formulations, as well as for designing in vitro experiments that accurately reflect in vivo conditions. This guide aims to consolidate the available data and provide standardized methodologies for its assessment.

Physicochemical Properties of this compound

This compound is a white to off-white, odorless crystalline powder.[4][5] It is the mesylate salt of phentolamine.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 3-[--INVALID-LINK--amino]phenol, monomethanesulfonate | [6] |

| Molecular Formula | C₁₇H₁₉N₃O · CH₄O₃S | |

| Molecular Weight | 377.46 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4][5] |

| pKa | 9.55 ± 0.10 (for the hydrochloride salt at 25°C) | [7] |

Solubility of this compound

The solubility of this compound has been reported in various solvents. It is generally described as freely soluble in water and alcohol.[4] However, for pharmaceutical applications, its solubility in physiological buffers at different pH values is of greater relevance.

Solubility in Common Solvents and Buffers

A summary of the available quantitative solubility data for this compound is presented in Table 2. It is important to note that there are some discrepancies in the reported values, which may be attributable to differences in experimental conditions such as temperature and the exact composition of the buffer.

Table 2: Quantitative Solubility Data for this compound

| Solvent/Buffer | pH | Temperature (°C) | Solubility | Reference(s) |

| Water | Not Specified | Not Specified | 50 mg/mL | [4] |

| Water | Not Specified | Not Specified | Soluble to 100 mM (~37.75 mg/mL) | |

| Ethanol | Not Specified | Not Specified | 26 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Not Specified | Soluble to 100 mM (~37.75 mg/mL) | |

| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | Approximately 10 mg/mL | [8] |

| Aqueous Buffer | 7.4 | Not Specified | >56.6 µg/mL | [6] |

Solubility in Simulated Physiological Fluids

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for determining the solubility of this compound in physiological buffers. The "gold standard" shake-flask method for determining equilibrium solubility is described.[9]

Preparation of Simulated Physiological Buffers

Standardized formulations for SGF and SIF are provided by the United States Pharmacopeia (USP).

4.1.1. Simulated Gastric Fluid (SGF), USP (without pepsin)

-

Composition:

-

Sodium Chloride (NaCl): 2.0 g

-

Hydrochloric Acid (HCl): 7.0 mL of concentrated HCl

-

Purified Water: q.s. to 1000 mL

-

-

Preparation: Dissolve 2.0 g of sodium chloride in 500 mL of purified water. Add 7.0 mL of concentrated hydrochloric acid and dilute with purified water to a final volume of 1000 mL. The final pH should be approximately 1.2.[10][11]

4.1.2. Simulated Intestinal Fluid (SIF), USP (without pancreatin)

-

Composition:

-

Monobasic Potassium Phosphate (KH₂PO₄): 6.8 g

-

Sodium Hydroxide (NaOH): 0.2 N solution as required to adjust pH

-

Purified Water: q.s. to 1000 mL

-

-

Preparation: Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of purified water. Add 190 mL of 0.2 N sodium hydroxide and 400 mL of water. Adjust the pH to 6.8 ± 0.1 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid. Dilute with purified water to a final volume of 1000 mL.[12][13][14]

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a generalized procedure based on established methods for ionizable drugs.[9][15]

4.2.1. Materials

-

This compound powder

-

Physiological buffers (e.g., SGF, SIF, PBS at various pH values)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter

4.2.2. Procedure

-

Sample Preparation: Add an excess amount of this compound powder to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]

-

Addition of Buffer: Add a known volume of the desired physiological buffer to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved drug remains constant.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Sample Analysis:

-

Dilute the filtered sample with an appropriate solvent (e.g., the corresponding buffer or mobile phase) to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.[16][17]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

pH Measurement: Measure the pH of the remaining saturated solution in each vial to determine the final pH at equilibrium.[9]

-

Calculation: Calculate the solubility of this compound in the respective buffer based on the measured concentration and the dilution factor.

Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking α1 and α2-adrenergic receptors, thereby inhibiting the actions of endogenous catecholamines like norepinephrine and epinephrine.[1]

Alpha-Adrenergic Receptor Signaling

The diagram below illustrates the signaling pathway affected by this compound. In vascular smooth muscle cells, norepinephrine released from sympathetic nerves binds to α1-adrenergic receptors, which are Gq-protein coupled. This activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction and vasoconstriction.

Phentolamine also blocks presynaptic α2-adrenergic receptors, which are Gi-protein coupled. These receptors normally provide negative feedback to inhibit further norepinephrine release. By blocking these receptors, phentolamine can paradoxically increase norepinephrine release in the synaptic cleft.[1]

Conclusion

This technical guide has summarized the available solubility data for this compound and provided detailed, standardized protocols for its experimental determination in physiological buffers. While data in simple solvents and PBS are available, a clear data gap exists for its solubility in simulated gastric and intestinal fluids. The provided experimental workflows and signaling pathway diagram offer valuable tools for researchers and drug development professionals. Further studies to establish a comprehensive pH-solubility profile in biorelevant media are warranted to better predict the in vivo behavior of this compound and to aid in the development of optimized pharmaceutical formulations.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Phentolamine Methanesulfonate | C18H23N3O4S | CID 91430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. canada.ca [canada.ca]

- 11. biorelevant.com [biorelevant.com]

- 12. 酵素非含有疑似腸液 Dissolution Media Concentrate, Dilute to 10L to conform to USP & EP | Sigma-Aldrich [sigmaaldrich.com]

- 13. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorelevant.com [biorelevant.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. rjpbcs.com [rjpbcs.com]

In Vitro Effects of Phentolamine Mesylate on Endothelial Cell Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of phentolamine mesylate on key processes of endothelial cell angiogenesis. Phentolamine, an α-adrenergic receptor antagonist, has demonstrated significant inhibitory effects on the critical events of neovascularization. This document summarizes the quantitative data from relevant studies, details the experimental protocols used to ascertain these findings, and illustrates the implicated signaling pathways.

Executive Summary

Research indicates that this compound impairs several crucial steps in angiogenesis by inhibiting the proliferation, migration, and differentiation of human endothelial cells.[1][2] The underlying mechanism involves the modulation of α-adrenergic receptors (α-ARs) and the suppression of key signaling pathways, including the VEGF/VEGFR-2 and Angiopoietin/Tie-2 axes.[1][2] These findings present phentolamine as a potential candidate for therapeutic strategies targeting angiogenesis-dependent diseases.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of phentolamine on various aspects of endothelial cell function. The data is compiled from studies on human dermal microvascular endothelial cells (HDMECs) and human brain microvascular endothelial cells (HBMECs).[1]

Table 1: Effect of Phentolamine on Endothelial Cell Proliferation

| Cell Type | Phentolamine Concentration (μM) | Inhibition of Proliferation (%) |

| HDMEC | 10 | Data not explicitly quantified in abstract |

| 50 | Data not explicitly quantified in abstract | |

| 100 | Significant inhibition observed[1] | |

| HBMEC | 10 | Data not explicitly quantified in abstract |

| 50 | Data not explicitly quantified in abstract | |

| 100 | Significant inhibition observed[1] |

Table 2: Effect of Phentolamine on Endothelial Cell Migration

| Cell Type | Phentolamine Concentration (μM) | Inhibition of Migration (%) |

| HDMEC | 10 | Data not explicitly quantified in abstract |

| 50 | Data not explicitly quantified in abstract | |

| 100 | Significant inhibition observed[1] | |

| HBMEC | 10 | Data not explicitly quantified in abstract |

| 50 | Data not explicitly quantified in abstract | |

| 100 | Significant inhibition observed[1] |

Table 3: Effect of Phentolamine on Endothelial Cell Tube Formation

| Cell Type | Phentolamine Concentration (μM) | Inhibition of Tube Formation (%) |

| HDMEC | 10 | Data not explicitly quantified in abstract |

| 50 | Data not explicitly quantified in abstract | |

| 100 | Significant inhibition observed[1] | |

| HBMEC | 10 | Data not explicitly quantified in abstract |

| 50 | Data not explicitly quantified in abstract | |

| 100 | Significant inhibition observed[1] |

Table 4: Effect of Phentolamine on Angiogenic Factor Expression in HDMECs

| Target Protein | Phentolamine Concentration (μM) | Change in Expression |

| VEGFR-2 | 100 | Suppressed[1][2] |

| Angiopoietin-1 | 100 | Suppressed[1][2] |

| Angiopoietin-2 | 100 | Suppressed[1][2] |

Note: The primary study[1] indicates dose-dependent inhibition but specific percentages of inhibition at each concentration are not available in the abstract. Access to the full-text article would be required for precise quantitative values.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the in vitro effects of phentolamine on endothelial cell angiogenesis.

Cell Culture

Human Dermal Microvascular Endothelial Cells (HDMECs) and Human Brain Microvascular Endothelial Cells (HBMECs) are cultured in appropriate endothelial cell growth medium supplemented with growth factors and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells between passages 2 and 6 are typically used to ensure consistency.

Cell Proliferation Assay

The effect of phentolamine on endothelial cell proliferation is commonly assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Seeding: Endothelial cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 μM).

-

Incubation: Cells are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control group.

Cell Migration Assay (Wound Healing Assay)

The wound healing or scratch assay is a straightforward method to study directional cell migration in vitro.

-

Confluent Monolayer: Endothelial cells are grown to full confluency in 6-well plates.

-

Scratching: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: The cells are then incubated with culture medium containing different concentrations of phentolamine.

-

Imaging: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.

-

Analysis: The rate of wound closure is quantified by measuring the change in the width of the scratch over time.

Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.

-

Matrix Coating: 96-well plates are coated with a basement membrane extract, such as Matrigel, which is allowed to solidify at 37°C.[3][4][5]

-

Cell Seeding: Endothelial cells are harvested and resuspended in medium containing the desired concentrations of phentolamine. The cell suspension is then seeded onto the solidified matrix.

-

Incubation: The plates are incubated for 6 to 24 hours to allow for the formation of tubular networks.[3][4]

-

Imaging and Quantification: The formation of tube-like structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.[3]

Western Blot Analysis

Western blotting is used to determine the effect of phentolamine on the expression levels of key proteins involved in angiogenic signaling pathways.

-

Cell Lysis: Endothelial cells are treated with phentolamine for a specified duration, after which they are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., VEGFR-2, Angiopoietin-1, Angiopoietin-2, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the proposed signaling pathways inhibited by this compound in endothelial cells.

Caption: Phentolamine's inhibitory effects on angiogenesis signaling pathways.

Experimental Workflow

The diagram below outlines the general experimental workflow for assessing the in vitro anti-angiogenic effects of phentolamine.

Caption: Workflow for in vitro anti-angiogenic compound screening.

Conclusion

The available in vitro evidence strongly suggests that this compound is an inhibitor of angiogenesis.[1][2] It exerts its effects by impeding endothelial cell proliferation, migration, and the formation of capillary-like structures.[1] The mechanism of action is linked to the antagonism of α-adrenergic receptors and the downregulation of the VEGFR-2 and Angiopoietin/Tie-2 signaling pathways.[1][2] These findings warrant further investigation into the therapeutic potential of phentolamine and other α-adrenergic blockers in the treatment of diseases characterized by excessive angiogenesis.

References

- 1. Phentolamine inhibits angiogenesis in vitro: Suppression of proliferation migration and differentiation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. promocell.com [promocell.com]

- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Phentolamine Mesylate: A Technical Guide to its Alpha-Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of phentolamine mesylate for alpha-adrenergic receptors. Phentolamine is a potent, non-selective antagonist of both α1 and α2-adrenergic receptors, a characteristic that underpins its clinical applications in the management of hypertensive crises, particularly those associated with pheochromocytoma, and in the reversal of local anesthesia.[1][2] This document details the quantitative binding data, experimental methodologies for its determination, and the associated signaling pathways.

Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of phentolamine for various alpha-adrenergic receptor subtypes is typically determined through competitive radioligand binding assays. The affinity is commonly expressed as the inhibitor constant (Ki), which represents the concentration of phentolamine required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following tables summarize the Ki values for phentolamine at human and rat alpha-1 and alpha-2 adrenergic receptor subtypes, as compiled from various studies.

Table 1: Binding Affinity of Phentolamine for Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| α1A | Human | [3H]-Prazosin | 11 | [1] |

| α1B | Human | [3H]-Prazosin | 16 | [1] |

| α1D | Human | [3H]-Prazosin | 10 | [1] |

| α1 | Rat (Brain) | [3H]-Prazosin | 32.36 | [1] |

Table 2: Binding Affinity of Phentolamine for Alpha-2 Adrenergic Receptor Subtypes

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| α2A | Human | [3H]-Yohimbine | 55.9 | [1] |

| α2B | Human | [3H]-Yohimbine | 40 | [1] |

| α2C | Human | [3H]-Yohimbine | 25 | [1] |

| α2A | Rat | [3H]-Rauwolscine | 25 | [3] |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of phentolamine's binding affinity (Ki) is primarily achieved through competitive radioligand binding assays. These assays measure the ability of unlabeled phentolamine to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the alpha-adrenergic receptor subtype of interest. While specific parameters may vary between laboratories, the following represents a generalized protocol for such an assay using cell membranes expressing the target receptor.

Objective: To determine the Ki of phentolamine for a specific alpha-adrenergic receptor subtype.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human alpha-1 or alpha-2 adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor subtype.

-

For α1 subtypes: [3H]-Prazosin is commonly used.

-

For α2 subtypes: [3H]-Yohimbine or [3H]-Rauwolscine are frequently used.

-

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to a high density.

-

Harvest the cells and centrifuge to form a cell pellet.

-

Resuspend the pellet in a hypotonic lysis buffer and homogenize.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine for α1, 10 µM yohimbine for α2).

-

Competitive Binding: Radioligand and varying concentrations of phentolamine (e.g., 10-11 to 10-5 M).

-

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of phentolamine.

-

Determine the IC50 value (the concentration of phentolamine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

Phentolamine, as an antagonist, blocks the downstream signaling pathways normally initiated by the binding of endogenous agonists like norepinephrine and epinephrine to alpha-adrenergic receptors.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are Gq protein-coupled receptors. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.

References

- 1. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Subtype specificity of alpha-adrenergic receptors in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors [pubmed.ncbi.nlm.nih.gov]

chemical properties and synthesis of phentolamine mesylate

An In-depth Technical Guide to the Chemical Properties and Synthesis of Phentolamine Mesylate

Introduction

This compound is a potent, reversible, non-selective alpha-adrenergic antagonist.[1][2] It is a synthetic imidazoline derivative that competitively blocks both α1- and α2-adrenergic receptors, leading to vasodilation and a subsequent reduction in peripheral vascular resistance.[3][4][5] This activity makes it clinically significant for the management of hypertensive crises, particularly those associated with pheochromocytoma, and for the prevention of dermal necrosis following norepinephrine extravasation.[6] This guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white, odorless crystalline powder.[6][7][8] It is the methanesulfonate salt of phentolamine.[3][5] The compound is generally stable, though aqueous solutions are not recommended for long-term storage.[7][9]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid | [3][5] |

| CAS Number | 65-28-1 | [3][10] |

| Molecular Formula | C₁₈H₂₃N₃O₄S (or C₁₇H₁₉N₃O · CH₄O₃S) | [3][7][10] |

| Molecular Weight | 377.46 g/mol (or 377.5 g/mol ) | [7][9][10] |

| Appearance | White to off-white, odorless, crystalline powder | [6][7][8] |

| Melting Point | 178 - 182 °C | [7][10][11] |

| Solubility | Water: 10 mg/mL (in PBS, pH 7.2)[3][9], 50 mg/mL[7], Freely soluble[6][8] | |

| Ethanol: 15 mg/mL[3][9], 26 mg/mL[7], Freely soluble[8] | ||

| DMSO: 30 mg/mL | [3][9] | |

| Dimethyl Formamide (DMF): ~50 mg/mL | [9] | |

| Chloroform: Slightly soluble | [6][8] | |

| Purity | ≥98% | [9][10] |

| pKB | 8.07 (for α-adrenergic receptors) | [1] |

| Storage | 2 - 8 °C[10] or -20°C[9] | |

| UV/Vis. (λmax) | 209, 277 nm | [9] |

Synthesis of this compound

The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the phentolamine free base, followed by a salt formation reaction with methanesulfonic acid.[7]

-

Stage 1: Synthesis of Phentolamine Free Base: The precursor, phentolamine, is commonly synthesized via a condensation reaction. One documented pathway involves reacting 3-hydroxy-4-methyldiphenylamine with chloromethylimidazoline hydrochloride in a suitable solvent like toluene.[12] The resulting phentolamine hydrochloride is then neutralized, often using a base like dilute ammonia water or an inorganic alkali aqueous solution, to yield the phentolamine free base.[12][13]

-

Stage 2: Salt Formation: The purified phentolamine free base is dissolved in a solvent such as anhydrous ethanol or isopropanol.[12][14] Methanesulfonic acid is then added dropwise to adjust the pH to a range of 5-6.[13][14] The final product, this compound, precipitates out of the solution and can be further purified by recrystallization, often using an ethanol-ethyl acetate mixed solvent system.[12][15]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of high-purity this compound.

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on methodologies described in the literature and patents.

Protocol 1: Salt Formation of this compound

This protocol details the conversion of phentolamine free base to its mesylate salt.[14]

-

Dissolution: Add 24g of phentolamine free base to 240 mL of anhydrous ethanol in a beaker. Stir with a glass rod until the solid is completely dissolved.

-

pH Adjustment: While stirring, slowly add a solution of methanesulfonic acid in ethanol dropwise. Monitor the pH continuously. Continue addition until the pH of the solution is approximately 7. (Note: This will require about 8.2g of methanesulfonic acid).

-

Final pH Tuning: Using a high-precision pH test paper or a calibrated pH meter, carefully adjust the pH to a final value between 5 and 6.

-

Filtration: Filter the solution twice to remove any particulate matter.

-

Concentration: Transfer the filtrate to a three-necked flask suitable for vacuum distillation. Using a water bath with the temperature maintained below 55°C, concentrate the ethanol volume to approximately one-third of the original volume. The solution will become a thick syrup.

-

Precipitation: To the concentrated syrup, add an equal volume of ethyl acetate (approximately 95 mL). Use a scraper to dislodge any solid material from the flask walls. Agitate the flask to induce crystal precipitation.

-

Crystallization: Refrigerate the flask at 10-15°C for 6 hours, protected from light, to allow for complete crystallization.

-

Isolation and Drying: Collect the crystals by filtration. Wash the collected solid 2-3 times with ethyl acetate. Drain the solvent thoroughly. Dry the final product at 80°C for 6 hours to obtain white this compound.

Protocol 2: Synthesis from Phentolamine and Methanesulfonic Acid in Acetone/Water

This protocol describes a method for producing high-purity this compound.[16][17][18]

-

Admixing: In a suitable vessel, admix phentolamine, methanesulfonic acid, acetone, and water to create a first mixture.

-

Second Mixture Formation: Admix the first mixture with methyl t-butyl ether to create a second mixture.

-

Precipitation: Allow this compound to precipitate from the second mixture by cooling. The cooling profile can be critical for purity and crystal form. For example, cool the mixture to a temperature between 15°C and -15°C.

-

Stirring and Further Cooling: Allow the mixture to stir at this temperature for approximately 1 hour, then further cool the mixture to about -20°C to maximize precipitation.

-

Isolation: Isolate the precipitated solid via filtration to yield high-purity this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at both α1- and α2-adrenergic receptors.[4][5] These receptors are key components of the sympathetic nervous system.

-

α1-Adrenergic Receptors: Located on postsynaptic vascular smooth muscle cells, their activation by endogenous catecholamines (e.g., norepinephrine, epinephrine) leads to vasoconstriction. By blocking these receptors, phentolamine prevents this action, resulting in vasodilation, a decrease in peripheral vascular resistance, and a reduction in blood pressure.[4][19]

-

α2-Adrenergic Receptors: Located on presynaptic nerve terminals, these receptors act as a negative feedback mechanism, inhibiting further release of norepinephrine.[4][19] Phentolamine's blockade of α2-receptors inhibits this feedback loop, which can lead to an increase in synaptic norepinephrine levels. However, the vasodilatory effect from α1-blockade is the dominant clinical outcome.[4]

Signaling Pathway Diagram

The diagram below illustrates the competitive antagonism of this compound at the alpha-adrenergic receptor.

Caption: Phentolamine's competitive antagonism at α-receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 65-28-1 | >98% [smolecule.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Phentolamine Methanesulfonate | C18H23N3O4S | CID 91430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound for Injection (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound, USP | API | Medisca [medisca.ca]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 12. CN101463009A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 13. CN103408495A - Synthesis process of phentolamine mesilate - Google Patents [patents.google.com]

- 14. Phentolamine mesilate synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. US11566005B2 - Highly pure this compound and methods for making same - Google Patents [patents.google.com]

- 17. patents.justia.com [patents.justia.com]

- 18. CN115368310A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 19. Phentolamine - Wikipedia [en.wikipedia.org]

Phentolamine Mesylate: A Non-Selective Alpha-Adrenergic Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phentolamine mesylate is a potent, non-selective, competitive antagonist of both α1 and α2-adrenergic receptors. This technical guide provides an in-depth overview of its core pharmacology, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental data. Detailed protocols for fundamental in vitro characterization assays are provided, along with visual representations of its signaling pathways and experimental workflows to support further research and development.

Chemical and Physical Properties

This compound is the methanesulfonate salt of phentolamine. It is a white to off-white, crystalline powder.[1]

| Property | Value | Reference |

| Chemical Name | 3-[--INVALID-LINK--amino]phenol methanesulfonate | [1] |

| Molecular Formula | C₁₈H₂₃N₃O₄S | [1] |

| Molecular Weight | 377.46 g/mol | [1] |

| Melting Point | Approximately 178 °C | |

| Solubility | Freely soluble in water and alcohol |

Mechanism of Action

This compound functions as a competitive antagonist at both α1 and α2-adrenergic receptors.[2] Its non-selective blockade of these receptors prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, leading to a range of physiological effects.

3.1 Antagonism of α1-Adrenergic Receptors

Located on postsynaptic membranes, primarily on vascular smooth muscle, α1-adrenergic receptors mediate vasoconstriction. By blocking these receptors, this compound inhibits this vasoconstrictive tone, resulting in vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[2]

3.2 Antagonism of α2-Adrenergic Receptors

α2-adrenergic receptors are predominantly found on presynaptic nerve terminals and regulate the release of norepinephrine in a negative feedback loop. This compound's blockade of these receptors inhibits this feedback mechanism, which can lead to an increased release of norepinephrine from sympathetic nerve endings.[2] This effect can contribute to reflex tachycardia, a known side effect of the drug.

Signaling Pathway of α1-Adrenergic Receptor Blockade by this compound

Caption: α1-Adrenergic Receptor Signaling and Phentolamine Blockade.

Signaling Pathway of α2-Adrenergic Receptor Blockade by this compound

Caption: α2-Adrenergic Receptor Signaling and Phentolamine Blockade.

Pharmacokinetics and Pharmacodynamics

4.1 Pharmacokinetics

| Parameter | Value | Reference |

| Route of Administration | Intravenous, Intramuscular | |

| Onset of Action | Rapid, within minutes | [2] |

| Half-life | Approximately 19 minutes (intravenous) | |

| Metabolism | Primarily hepatic | |

| Excretion | Primarily renal |

4.2 Pharmacodynamics

The primary pharmacodynamic effect of this compound is vasodilation, leading to a decrease in blood pressure. The non-selective nature of its antagonism results in a complex hemodynamic profile.

| Parameter | Effect | Reference |

| Receptor Affinity (Ki) | α1-adrenergic: ~37 nM, α2-adrenergic: ~918 nM (in rat heart) | |

| Blood Pressure | Decreased | [2] |

| Peripheral Vascular Resistance | Decreased | [2] |

| Heart Rate | Increased (reflex tachycardia) |

Quantitative Data

5.1 Preclinical Data: In Vitro Vasodilation

The following table summarizes hypothetical dose-dependent relaxation of pre-contracted rat aortic rings by this compound.

| This compound Concentration (M) | % Relaxation (Mean ± SEM) |

| 1 x 10⁻⁹ | 5.2 ± 1.1 |

| 1 x 10⁻⁸ | 25.8 ± 3.4 |

| 1 x 10⁻⁷ | 65.1 ± 5.2 |

| 1 x 10⁻⁶ | 92.3 ± 2.7 |

| 1 x 10⁻⁵ | 98.9 ± 1.0 |

5.2 Clinical Data: Treatment of Hypertensive Crisis in Pheochromocytoma

| Patient Group | Dosage | Mean Arterial Pressure (MAP) Reduction | Reference |

| Adults with Pheochromocytoma | 5 mg IV bolus | Significant reduction within minutes | [3] |

| Adults with Hypertensive Emergency | 5-15 mg IV bolus | Target blood pressure reduction in a controlled manner |

Experimental Protocols

Experimental Workflow for In Vitro Characterization

Caption: In Vitro Characterization Workflow.

6.1 Radioligand Binding Assay for α1 and α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors.

Materials:

-

Cell membranes expressing human α1 or α2-adrenergic receptors

-

[³H]-Prazosin (for α1 receptors)

-

[³H]-Yohimbine (for α2 receptors)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of radioligand ([³H]-Prazosin for α1, [³H]-Yohimbine for α2, typically at a concentration near their Kd value).

-

Add increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM phentolamine).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

6.2 Isolated Organ Bath Experiment for Vascular Reactivity

Objective: To characterize the vasodilatory effect of this compound on vascular smooth muscle.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (α1-adrenergic agonist)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution.

-

Carefully remove adherent connective and adipose tissue.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

-

Mounting:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect the upper hook to an isometric force transducer.

-

-

Equilibration:

-

Apply a resting tension of 2 g to each ring.

-

Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

-

-

Contraction:

-

Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

-

Wait for the contraction to reach a stable plateau.

-

-

Dose-Response Curve:

-

Once a stable contraction is achieved, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

-

Record the relaxation response after each addition.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.

-

Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

-

Clinical Applications

This compound is primarily used in the management of hypertensive emergencies, particularly those associated with:

-

Pheochromocytoma: For the preoperative and intraoperative management of hypertension and for the diagnosis of this condition.[3]

-

Catecholamine-induced hypertensive crises: Such as those resulting from the interaction of monoamine oxidase inhibitors (MAOIs) with tyramine-containing foods.

-

Extravasation of vasoconstrictor agents: To prevent dermal necrosis.

Conclusion